2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c23-18-6-8-19(9-7-18)29-16-22(28)27-14-12-26(13-15-27)21-11-10-20(24-25-21)17-4-2-1-3-5-17/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNWTTPTMNFHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction between 4-chlorophenol and a piperazine derivative, followed by further modifications to introduce the pyridazine moiety. Various synthetic routes have been explored, leading to high yields and purity levels suitable for biological testing.
Antimicrobial Properties
Research indicates that derivatives of piperazine, including those similar to this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains using disk diffusion methods. For instance, compounds derived from similar structures showed promising antibacterial effects with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like Gentamicin .
Antioxidant Activity
Studies employing the DPPH assay have shown that compounds related to this structure possess notable antioxidant properties. The ability to scavenge free radicals is attributed to the presence of electron-donating groups in their chemical structure, which enhances their reactivity with reactive oxygen species (ROS) .
Antiobesity Activity
Recent investigations into the antiobesity potential of related compounds revealed promising results in pancreatic lipase inhibition assays. The compound demonstrated a capacity to inhibit lipase activity, which is crucial for fat digestion and absorption. This suggests potential applications in weight management therapies .
Antimalarial Activity
Some piperazine derivatives have been evaluated for their antimalarial effects against Plasmodium falciparum. Compounds structurally similar to this compound exhibited significant inhibition of parasite growth, with IC50 values indicating effectiveness at low concentrations .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial : Likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.
- Antioxidant : The compound's ability to donate electrons plays a crucial role in neutralizing free radicals.
- Antiobesity : Inhibition of pancreatic lipase prevents triglyceride breakdown, reducing fat absorption.
- Antimalarial : Interaction with specific molecular targets within the parasite disrupts its lifecycle.
Case Studies
A notable study focused on the antiamoebic activity of piperazine derivatives, where compounds were screened against Entamoeba histolytica. Results indicated that modifications in the chemical structure significantly influenced biological activity, highlighting the importance of functional groups in achieving desired effects .
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The table below compares key structural features and molecular properties of the target compound with analogues from recent literature:
*Calculated based on analogous structures.
Key Observations:
Substitution with pyrimidine (e.g., ) or pyridine derivatives modifies hydrogen-bonding capacity and steric bulk.
Aryl Substituent Effects: The 4-chlorophenoxy group in the target compound contrasts with 2-chloro-6-fluorophenyl in , where fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity. Ethoxy () and cyclopropyl () groups on pyridazine influence solubility and steric hindrance.
Molecular Weight and Bioavailability :
Structural and Conformational Insights
- Crystal Structure Data: Piperazine derivatives often adopt chair conformations, as seen in 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone (). The 4-chlorophenoxy group in the target compound likely induces a planar conformation, enhancing π-stacking with aromatic residues in target proteins .
Implications for Drug Design
- Pyridazine vs. Pyrimidine : Pyridazine’s adjacent nitrogen atoms may offer stronger hydrogen-bonding interactions compared to pyrimidine’s 1,3-nitrogen arrangement .
- Chlorine vs. Fluorine : Chlorine’s larger atomic radius increases lipophilicity, favoring blood-brain barrier penetration, while fluorine improves metabolic stability .
- Heterocyclic Additions: Thienopyrimidine cores () could enhance kinase inhibition but may increase synthetic complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
